(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

Description

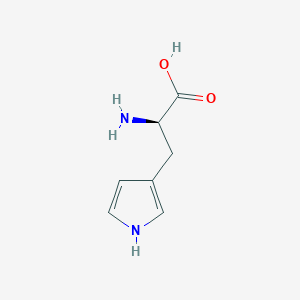

(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by an (R)-configuration at the α-carbon and a pyrrole ring substituted at the 3-position of the propanoic acid side chain.

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNFUKYUGGKNV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717276 | |

| Record name | 3-(1H-Pyrrol-3-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163688-37-6 | |

| Record name | 3-(1H-Pyrrol-3-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid with structurally related α-amino acids, emphasizing differences in aromatic/heterocyclic substituents, molecular weights, and applications:

Research Findings and Key Differentiators

Structural and Electronic Properties

- Indole (D-tryptophan): Larger hydrophobic surface area improves binding to hydrophobic enzyme pockets (e.g., tryptophan hydroxylase) . Thiophene: Sulfur atom increases electronegativity, influencing redox behavior in biocatalytic processes .

Solubility and Stability

- Hydrophobicity : Naphthalene and indole derivatives exhibit lower aqueous solubility compared to pyrrole or pyridine analogs, impacting their pharmacokinetic profiles .

- Metabolic Stability: Pyrazole-containing amino acids resist oxidative degradation better than pyrrole derivatives due to the methyl group’s steric protection .

Biological Activity

(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, also known as pyrrolyl alanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and potential pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. Research indicates that compounds within this class exhibit activity against a range of pathogens, including multidrug-resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a scaffold for developing novel antimicrobial agents targeting resistant bacterial strains .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing the pyrrole ring demonstrate significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems.

In a study utilizing the DPPH radical scavenging method, several derivatives exhibited high antioxidant activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6 |

| Compound B | 87.7 |

| Compound C | 78.6 |

These results indicate that modifications to the pyrrole structure can enhance antioxidant efficacy, potentially leading to therapeutic applications in oxidative stress-related conditions .

3. Pharmaceutical Applications

The unique structural features of this compound make it a valuable candidate in drug development. Its derivatives are being explored for their potential roles in treating various diseases, including neurodegenerative disorders and infections due to their bioactive properties.

Case Studies

Case Study 1: Antimicrobial Efficacy Against ESKAPE Pathogens

A study focused on the efficacy of this compound derivatives against ESKAPE pathogens revealed promising results. The compounds were tested against a panel of clinically relevant strains, demonstrating significant antibacterial activity with MIC values indicating effectiveness against resistant strains .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of pyrrole derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds could reduce cell death and promote survival in neuronal cell lines exposed to oxidative agents, suggesting their potential use in neuroprotective therapies .

Preparation Methods

Stereochemical Control and Enantiomeric Purity

Maintaining the (R)-configuration at the α-carbon of the amino acid is crucial. Enantiomeric purity is typically achieved by:

- Using optically pure starting materials (e.g., (R)-configured amino acid precursors).

- Employing chiral auxiliaries or catalysts during the synthesis.

- Utilizing enzymatic resolution or asymmetric synthesis techniques if racemic mixtures are formed.

The literature emphasizes the importance of protecting groups on the pyrrole nitrogen to prevent unwanted polymerization and to direct substitution selectively at the 3-position, which indirectly supports stereochemical control by minimizing side reactions.

Reaction Conditions and Reagents

- Bases: Commonly used bases include sodium hydride, potassium carbonate, or other mild bases to deprotonate pyrrole and facilitate nucleophilic substitution.

- Halogenated Precursors: 3-bromopropanoic acid or similar halogenated intermediates serve as electrophiles.

- Protecting Groups: Triisopropylsilyl (TIPS) or other bulky protecting groups on the pyrrole nitrogen can block the 2-position and favor substitution at the 3-position.

- Acylating Agents: Acetic anhydride or acetyl chloride for cyclisation steps in advanced synthetic routes.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for substitution reactions; acetic acid or ethanol may be used in cyclisation steps.

Analytical and Purification Techniques

- High Performance Liquid Chromatography (HPLC): RP-HPLC methods have been developed for monitoring the purity and degradation of pyrrole-substituted amino acids. These methods are essential for separating the desired product from impurities and by-products, especially in complex synthetic routes.

- X-ray Crystallography: Used to confirm the structure and stereochemistry of the synthesized compounds, particularly in advanced derivatives.

- NMR Spectroscopy: To verify substitution patterns on the pyrrole ring and confirm the presence of the amino acid moiety.

Summary Table of Preparation Methods

Q & A

Q. What are the key considerations for synthesizing (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (R)-phenylalanine derivatives) to retain stereochemical integrity during pyrrole ring functionalization.

- Biocatalytic Methods : Enzymatic resolution or asymmetric catalysis (e.g., using immobilized PAL enzymes) can achieve high enantioselectivity, as demonstrated in ammonia elimination reactions for structurally similar thiophene-containing amino acids .

- Protection Strategies : Protect the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during pyrrole coupling to prevent racemization.

- Purification : Chiral HPLC or SFC (supercritical fluid chromatography) with cellulose-based columns can isolate the (R)-enantiomer effectively.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly if heavy atoms (e.g., bromine) are introduced into derivatives .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TDDFT) to confirm the (R)-configuration.

- NMR Chiral Derivatization : Use chiral shift reagents (e.g., Eu(hfc)₃) or Mosher’s acid to differentiate enantiomers via distinct splitting patterns .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) coupled with ESI-MS detect impurities ≤0.1% .

- Elemental Analysis : Verify molecular formula (C₇H₁₀N₂O₂) with ≤0.3% deviation for C, H, N content.

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can researchers design assays to evaluate the enzyme inhibition potential of this compound?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., aminotransferases) using spectrophotometric monitoring of cofactor depletion (NADH at 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to measure real-time binding kinetics (ka/kd) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this amino acid?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-induced racemization.

- Coupling Reagents : Use OxymaPure/DIC instead of HOBt/DCC for milder activation .

- In Situ Monitoring : Track racemization via LC-MS after acidolytic cleavage of resin-bound intermediates .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., pyrrole ring π-stacking with aromatic residues) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified pyrrole substituents .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.